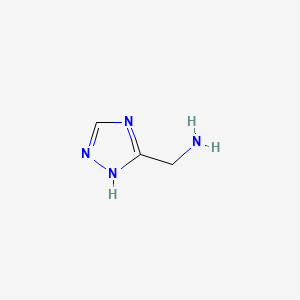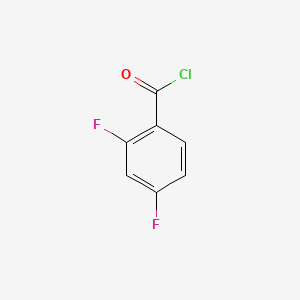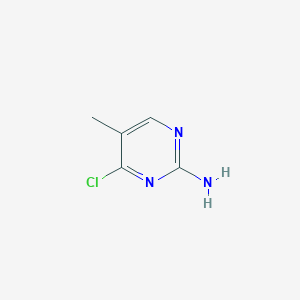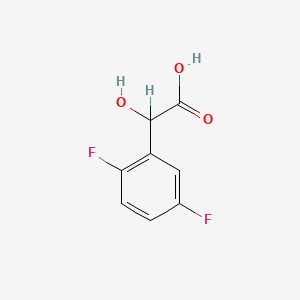![molecular formula C13H9N3O2 B1297505 2-(吡啶-2-基)-1H-苯并[d]咪唑-6-羧酸 CAS No. 669070-64-8](/img/structure/B1297505.png)
2-(吡啶-2-基)-1H-苯并[d]咪唑-6-羧酸
描述
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that features both pyridine and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
科学研究应用
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用机制
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .
Mode of Action
Related compounds, such as n-(pyridin-2-yl)amides, have been synthesized via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions , suggesting that similar biochemical pathways might be involved.
Result of Action
Related compounds have shown varied medicinal applications , suggesting that this compound might have similar effects.
Action Environment
The synthesis of related compounds has been achieved under different reaction conditions , suggesting that environmental factors might play a role in the action of this compound.
生化分析
Biochemical Properties
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as collagen prolyl 4-hydroxylase, which is involved in the post-translational modification of collagen . By inhibiting this enzyme, 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid can reduce collagen synthesis, making it a potential candidate for anti-fibrotic therapies . Additionally, this compound has been found to bind to various proteins, altering their conformation and activity. The interactions between 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid on cellular processes are diverse and depend on the cell type and context. In hepatic stellate cells, this compound has been shown to inhibit collagen synthesis and reduce fibrosis . It achieves this by modulating cell signaling pathways, such as the transforming growth factor-beta (TGF-β) pathway, which is crucial for fibrosis development . Furthermore, 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid can influence gene expression by altering the activity of transcription factors and other regulatory proteins. This compound also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid involves its binding to specific biomolecules, leading to changes in their activity and function. This compound can inhibit enzymes such as collagen prolyl 4-hydroxylase by binding to their active sites and preventing substrate access . Additionally, 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid can activate or inhibit transcription factors, leading to changes in gene expression. The binding interactions of this compound with biomolecules are primarily mediated through hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid can have sustained effects on cellular function, particularly in reducing fibrosis and modulating gene expression . The degradation products of this compound may also have biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid in animal models vary with different dosages. At low doses, this compound has been shown to effectively reduce fibrosis and modulate gene expression without causing significant toxicity . At higher doses, 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid is involved in several metabolic pathways, primarily related to its biotransformation and elimination. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and eliminated from the body through renal and biliary excretion. The interaction of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid with metabolic enzymes can also affect the levels of other metabolites, leading to changes in metabolic flux and homeostasis.
Transport and Distribution
The transport and distribution of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid can bind to intracellular proteins and be distributed to different cellular compartments. The distribution of this compound within tissues is influenced by its binding to plasma proteins and its affinity for specific cell types.
Subcellular Localization
The subcellular localization of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid is crucial for its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The targeting of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid to specific subcellular locations is mediated by targeting signals and post-translational modifications. For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with transcription factors and modulate gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves the condensation of 2-aminopyridine with an appropriate carboxylic acid derivative. One common method includes the use of α-bromoketones and 2-aminopyridines under mild and metal-free conditions. The reaction is promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene . Another approach involves the use of a one-pot tandem cyclization/bromination reaction in ethyl acetate, which does not require a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Metal-free oxidation can be achieved using tert-butyl hydroperoxide (TBHP).
Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Halogenated reagents and bases are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or benzimidazole rings .
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar fused heterocyclic structure and are known for their medicinal properties.
Uniqueness
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid is unique due to its specific combination of pyridine and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
属性
IUPAC Name |
2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHZJVIOJPDFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333604 | |
| Record name | 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669070-64-8 | |
| Record name | 2-pyridin-2-yl-3H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Oxo-2,6-diaza-bicyclo[3.2.2]nonane-6-carboxylic acid ethyl ester](/img/structure/B1297435.png)










